molecular formula C19H19ClN4O B3281339 N-(4-chlorophenyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide

N-(4-chlorophenyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide

Cat. No.: B3281339
M. Wt: 354.8 g/mol
InChI Key: VVVZKBOSNCHQEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

The primary target of GOT1 inhibitor-1, also known as N-(4-chlorophenyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide, is Glutamic-Oxaloacetic Transaminase 1 (GOT1) . GOT1, also known as Aspartate Aminotransferase 1 (AST1), is a mitochondrial enzyme involved in the malate-aspartate shuttle . This enzyme plays a pivotal role in intracellular amino acid metabolism and redox balance .

Mode of Action

GOT1 inhibitor-1 disrupts the enzyme’s ability to catalyze the transamination reactions, thereby impeding the malate-aspartate shuttle and subsequent metabolic processes . When GOT1 activity is inhibited, cancer cells experience a buildup of metabolic intermediates and a reduction in essential products such as NADH and aspartate . Some inhibitors directly bind to the active site of the enzyme, blocking substrate access and catalytic activity .

Biochemical Pathways

The inhibition of GOT1 affects the malate-aspartate shuttle, a crucial metabolic pathway that facilitates the transfer of reducing equivalents across the mitochondrial membrane . This disruption hampers the cell’s ability to manage oxidative stress and produce nucleotides and other macromolecules necessary for rapid proliferation . The inhibition of GOT1 also represses mitochondrial metabolism and promotes a catabolic state .

Result of Action

The molecular and cellular effects of GOT1 inhibitor-1’s action primarily involve the disruption of cancer cell metabolism. The buildup of metabolic intermediates and the reduction in essential products like NADH and aspartate lead to an increased susceptibility of cancer cells to apoptosis and other forms of cell death . This ultimately results in the inhibition of tumor growth .

Action Environment

The action, efficacy, and stability of GOT1 inhibitor-1 can be influenced by various environmental factors. For instance, the availability of glucose and other nutrients can impact the effectiveness of GOT1 inhibition . Additionally, the tumor microenvironment, characterized by hypoxia and nutrient deprivation, may also influence the compound’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions

GOT1 inhibitor-1 is synthesized through a series of chemical reactions involving tryptamine derivatives. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is a derivative of pentanoic acid and involves multiple steps of organic synthesis .

Industrial Production Methods

The industrial production of GOT1 inhibitor-1 is not widely documented, as it is primarily used for research purposes. The compound is typically produced in small quantities in specialized laboratories and is not yet manufactured on a large industrial scale .

Chemical Reactions Analysis

Types of Reactions

GOT1 inhibitor-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in the reactions involving GOT1 inhibitor-1 include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled laboratory conditions with specific temperature and pH requirements .

Major Products Formed

The major products formed from the reactions of GOT1 inhibitor-1 depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted tryptamine derivatives .

Properties

IUPAC Name

N-(4-chlorophenyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O/c20-14-4-6-15(7-5-14)22-19(25)24-12-10-23(11-13-24)18-3-1-2-17-16(18)8-9-21-17/h1-9,21H,10-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVZKBOSNCHQEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC3=C2C=CN3)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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